molecular formula C9H8Cl2O B2417532 4-Chloro-3,5-dimethylbenzoyl chloride CAS No. 1379360-36-7

4-Chloro-3,5-dimethylbenzoyl chloride

Cat. No.: B2417532
CAS No.: 1379360-36-7
M. Wt: 203.06
InChI Key: BPUKINNLHSTZGB-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylbenzoyl chloride is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and methyl groups at specific positions. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3,5-dimethylbenzoyl chloride can be synthesized through the chlorination of 3,5-dimethylbenzoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to an acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    4-Chloro-3,5-dimethylbenzoic acid: Formed from hydrolysis.

    Aromatic Ketones: Formed from Friedel-Crafts acylation.

Scientific Research Applications

4-Chloro-3,5-dimethylbenzoyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, introducing the 4-chloro-3,5-dimethylbenzoyl group into various molecules. This reactivity is leveraged in organic synthesis and pharmaceutical development to create compounds with desired chemical and biological properties .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-3,5-dimethylbenzoyl chloride is unique due to the specific combination of chlorine and methyl substituents on the benzene ring. This combination imparts unique steric and electronic properties, making it a valuable reagent in organic synthesis and various industrial applications .

Properties

IUPAC Name

4-chloro-3,5-dimethylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUKINNLHSTZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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